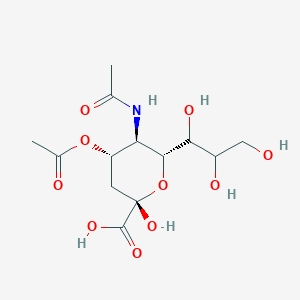

4-O-Acetyl-N-acetylneuraminic acid

Description

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO10/c1-5(16)14-9-8(23-6(2)17)3-13(22,12(20)21)24-11(9)10(19)7(18)4-15/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9-,10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBIMVQYUKOENY-XAGGSGLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937216 | |

| Record name | 4-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16655-75-7 | |

| Record name | 4-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 4-O-Acetylated N-Acetylneuraminic Acid in Vertebrates

This guide provides a comprehensive overview of the natural occurrence, biosynthesis, biological significance, and analytical methodologies for 4-O-acetylated N-acetylneuraminic acid (Neu4,5Ac2) in vertebrates. It is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, immunology, and infectious diseases.

Introduction to Sialic Acids and O-Acetylation

Sialic acids are a diverse family of nine-carbon carboxylated sugars predominantly found at the terminal positions of glycan chains on glycoproteins and glycolipids in vertebrates and some microorganisms.[1][2][3] The most common sialic acid is N-acetylneuraminic acid (Neu5Ac).[3] These molecules play crucial roles in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses.[2][4]

One of the most common modifications of sialic acids is O-acetylation, which can occur at the hydroxyl groups of carbons C4, C7, C8, and C9.[1][5][6] This seemingly subtle modification dramatically increases the structural diversity of sialic acids and can profoundly influence their biological functions.[2][5][7] O-acetylated sialic acids are involved in embryogenesis, development, and immunological processes.[4] They can also act as receptors for viruses and are considered cancer markers.[4][5] This guide will specifically focus on the 4-O-acetylated form of N-acetylneuraminic acid (Neu4,5Ac2).

Distribution of 4-O-Acetylated N-Acetylneuraminic Acid in Vertebrates

The presence of 4-O-acetylated sialic acids has been documented across a range of vertebrate species, although their distribution is not uniform.[7]

Vertebrate Class Distribution:

| Vertebrate Class | Presence of 4-O-Ac Sias | Primary Location |

| Chondrichthyes (Cartilaginous Fish) | Frequent | Circulatory system (endothelial cells, red blood cells) |

| Osteichthyes (Bony Fish) | Frequent (detected in 64% of examined species) | Circulatory system (endothelial cells, red blood cells), gills, gut epithelium, epidermis |

| Amphibia | Less Common | - |

| Reptilia | Less Common | - |

| Aves | Less Common | - |

| Mammalia | Less Common | Circulatory system (e.g., horse), liver and serum (e.g., guinea pig) |

Table 1: Distribution of 4-O-Acetylated Sialic Acids in Vertebrates. Data compiled from multiple studies.[7]

Notably, 4-O-Ac sias are most frequently observed in cartilaginous and bony fish.[7] In higher vertebrates, their presence is less common but when detected, they are often found in similar locations within the circulatory system.[7] For instance, they have been identified in horse, donkey, guinea pig, rabbit, Australian echidna, and the South American pit-viper.[7] In guinea pigs, N-acetyl-4-O-acetylneuraminic acid (Neu4,5Ac2) constitutes a significant portion of the total sialic acids in the liver (10%) and serum (32%).[8]

Biosynthesis and Degradation of Neu4,5Ac2

The O-acetylation of sialic acids is a dynamic process regulated by the interplay of sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).[1][4]

Biosynthesis

The enzyme responsible for the 4-O-acetylation of N-acetylneuraminic acid is acetyl-coenzyme A:sialate-4-O-acetyltransferase (EC 2.3.1.44) .[8][9] This enzyme has been studied in the Golgi apparatus of guinea pig liver.[8][9] It utilizes acetyl-coenzyme A (AcCoA) as the acetyl donor and can act on a variety of substrates including free sialic acid, as well as sialic acids on oligosaccharides, glycoproteins, and gangliosides.[9]

Degradation

The removal of the 4-O-acetyl group is carried out by specific sialate-O-acetylesterases. Some viral esterases, such as those from toroviruses and group 2 coronaviruses, are specific for 4-O-acetyl groups on cell membrane sialic acids.[9] These enzymes are thought to function as receptor-destroying enzymes during viral infection.[9] In vertebrates, a family of neuraminidases (NEU1, NEU2, NEU3, and NEU4) catalyze the removal of terminal sialic acid residues from glycoconjugates.[10][11][12] While their primary role is the cleavage of the glycosidic linkage, the presence of O-acetyl groups can influence their activity.

Biological Significance of 4-O-Acetylation

The O-acetylation of sialic acids, including at the C4 position, has significant implications for various biological processes.

-

Modulation of Molecular Recognition: The addition of an acetyl group can either create or mask binding sites for endogenous lectins (like Siglecs) and pathogens.[9] For example, O-acetylation can inhibit the binding of some influenza A and B viruses to their sialic acid receptors.[9] Conversely, some viruses, like the Infectious Salmon Anemia Virus (ISAV), specifically use 4-O-acetylated sialic acids as receptors for entry into host cells.[5][7]

-

Regulation of Apoptosis: O-acetylation of gangliosides, such as GD3, can have anti-apoptotic effects.[4][9] While much of the research has focused on 9-O-acetylation, it is plausible that 4-O-acetylation could have similar regulatory roles.

-

Immune System Modulation: O-acetylation can influence the interaction of sialic acids with Siglecs, a family of sialic acid-binding immunoglobulin-like lectins predominantly expressed on immune cells.[9] These interactions are often involved in inhibitory signaling pathways, and their modulation by O-acetylation could play a role in fine-tuning immune responses.[9]

Methodologies for the Detection and Characterization of Neu4,5Ac2

The analysis of O-acetylated sialic acids is challenging due to the labile nature of the acetyl esters.[13][14] Several analytical techniques have been developed to overcome these challenges.

Sample Preparation and Sialic Acid Release

A crucial first step is the release of sialic acids from glycoconjugates. To preserve the O-acetyl groups, mild acid hydrolysis using propionic acid is preferred over acetic acid.[5]

Derivatization and Chromatographic Separation

Released sialic acids are often derivatized to enhance their detection. A common method involves labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which renders the sialic acids fluorescent.[5] The DMB-labeled sialic acids can then be separated and quantified using high-performance liquid chromatography (HPLC).[5][8]

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a powerful tool for the structural characterization of O-acetylated sialic acids.

-

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are used to analyze intact O-acetylated sialic acids and their derivatives.[5][15]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis in MS/MS can help to pinpoint the location of the O-acetyl group. For instance, it has been reported that 4-O-acetylated sialic acid does not readily yield a [M + H - 18]+ fragment ion, which is a characteristic fragmentation pattern for other O-acetylated isomers.[16]

-

Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size, shape, and charge, allowing for the resolution of isomeric O-acetylated sialic acids.[14][17]

Experimental Protocol: HPLC Analysis of DMB-Labeled Sialic Acids

-

Release of Sialic Acids: Treat the glycoprotein or tissue homogenate with 2 M propionic acid at 80°C for 4 hours.

-

Purification: Cool the sample and purify the released sialic acids using a Dowex 1-X8 (formate form) column.

-

Derivatization: Add the DMB labeling reagent (DMB, sodium hydrosulfite, and 2-mercaptoethanol in 1.4 M propionic acid) to the purified sialic acids and incubate at 50°C for 2.5 hours in the dark.

-

HPLC Analysis: Inject the derivatized sample onto a reverse-phase C18 HPLC column. Elute with a gradient of acetonitrile in water.

-

Detection: Monitor the eluent using a fluorescence detector (excitation at 373 nm, emission at 448 nm).

-

Quantification: Compare the peak areas to those of known standards of Neu5Ac and Neu4,5Ac2.

Future Directions

The study of 4-O-acetylated N-acetylneuraminic acid in vertebrates is a rapidly evolving field. While the sialate-4-O-acetyltransferase has been identified in mammals, its isolation and cloning have not yet been successful.[2] Further research is needed to fully elucidate the genetic and enzymatic machinery governing 4-O-acetylation. A deeper understanding of the biological roles of Neu4,5Ac2 in health and disease will undoubtedly open new avenues for the development of novel diagnostics and therapeutics. The continued development of advanced analytical techniques, such as ion mobility-mass spectrometry, will be crucial for unraveling the complex world of sialic acid O-acetylation.[17]

References

-

Schauer, R., & Kamerling, J. P. (2011). Functions and Biosynthesis of O-Acetylated Sialic Acids. In Sialo-Glycans (pp. 1-26). Springer. [Link]

-

Schauer, R. (2011). Functions and Biosynthesis of O-Acetylated Sialic Acids. PubMed. [Link]

-

Schauer, R., & Kamerling, J. P. (2018). O-Acetylated Sialic Acids and Their Role in Immune Defense. In Sialo-Glycans and Their Role in Health and Disease (pp. 437-458). Springer. [Link]

-

Shaw, L., & Schauer, R. (1988). Enzymatic 4-O-acetylation of N-acetylneuraminic acid in guinea-pig liver. PubMed. [Link]

-

Boltje, T. J., & Bull, C. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 297(2), 100906. [Link]

-

Boltje, T. J., & Bull, C. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. ResearchGate. [Link]

-

Aamelfot, M., Dale, O. B., Weli, S. C., Koppang, E. O., & Falk, K. (2014). The in situ distribution of glycoprotein-bound 4-O-Acetylated sialic acids in vertebrates. Glycoconjugate Journal, 31(4), 327-335. [Link]

-

Varki, A., & Diaz, S. (1989). Studies of Naturally Occurring Modifications of Sialic Acids by Fast-atom Bombardment-Mass Spectrometry. Journal of Biological Chemistry, 264(31), 18348-18356. [Link]

-

Hiono, T., et al. (2017). Distribution of O-Acetylated Sialic Acids among Target Host Tissues for Influenza Virus. mSphere, 2(4), e00287-17. [Link]

-

Wang, Y., et al. (2017). Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation. Analytical Chemistry, 89(9), 5035-5042. [Link]

-

Boltje, T. J., & Bull, C. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. PMC. [Link]

-

Albohy, A., et al. (2011). Neuraminidase 4 (NEU4): new biological and physiological player. Request PDF. [Link]

-

Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Analysis of O-Acetylated sialic acids in dried blood spots. NRC Publications Archive. [Link]

-

Controls confirming the specificity of the 4- O -Acetylated sialic acid... ResearchGate. [Link]

-

de Haan, C. A. M., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. UU Research Portal. [Link]

-

Aamelfot, M., et al. (2014). The in situ distribution of glycoprotein-bound 4-O-Acetylated sialic acids in vertebrates. PubMed. [Link]

-

NEU4 Gene. GeneCards. [Link]

-

de Haan, C. A. M., et al. (2023). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. PubMed. [Link]

-

NEU4 - Sialidase-4 - Homo sapiens (Human). UniProtKB. [Link]

-

DeMent, K. M., & Crich, D. (2014). Synthesis of Partially O-Acetylated N-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology. Organic Letters, 16(20), 5342-5345. [Link]

-

N-Acetylneuraminic acid. Wikipedia. [Link]

-

Li, Y., et al. (2021). Neuraminidase-1 (NEU1): Biological Roles and Therapeutic Relevance in Human Disease. International Journal of Molecular Sciences, 22(16), 8569. [Link]

Sources

- 1. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 4. Functions and Biosynthesis of O-Acetylated Sialic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The in situ distribution of glycoprotein-bound 4-O-Acetylated sialic acids in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic 4-O-acetylation of N-acetylneuraminic acid in guinea-pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of O-acetylation in sialoglycans by MALDI-MS using a combination of methylamidation and permethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research-portal.uu.nl [research-portal.uu.nl]

- 15. cmm.ucsd.edu [cmm.ucsd.edu]

- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 17. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of 4-O-Acetylation of Sialic Acids: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the biosynthesis of 4-O-acetyl-N-acetylneuraminic acid (Neu4,5Ac₂), a significant yet incompletely understood modification of sialic acid. O-acetylation at the C4 position of N-acetylneuraminic acid (Neu5Ac) plays a critical role in modulating a diverse array of biological processes, including host-pathogen interactions, immune recognition, and cellular adhesion. This document delves into the enzymatic machinery, subcellular localization, and biological significance of this modification. We further provide detailed experimental protocols for the characterization and quantification of 4-O-acetylated sialoglycans, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to investigate this pivotal biosynthetic pathway.

Introduction: The Significance of 4-O-Acetylated Sialic Acids

Sialic acids, a family of nine-carbon carboxylated monosaccharides, typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. Their remarkable structural diversity is further amplified by various modifications, among which O-acetylation is of paramount importance. The addition of an acetyl group to the hydroxyl moiety at the C4 position of Neu5Ac gives rise to Neu4,5Ac₂. This seemingly subtle modification can profoundly alter the biological functions of sialoglycans by creating or masking recognition sites for endogenous lectins and pathogens.

The expression of 4-O-acetylated sialoglycans is tissue-specific and developmentally regulated, with notable prevalence in equine and guinea pig tissues[1][2]. In humans, while less abundant than 9-O-acetylated counterparts, their presence has been implicated in various physiological and pathological states, making the study of their biosynthesis a critical area of research. For drug development professionals, understanding the biosynthesis of Neu4,5Ac₂ is crucial, as the O-acetylation status of therapeutic glycoproteins can significantly impact their efficacy, immunogenicity, and serum half-life[3].

The Core Biosynthetic Pathway: An Unresolved Enzymatic Identity

The biosynthesis of this compound is catalyzed by a specific enzyme, acetyl-CoA:N-acetylneuraminate 4-O-acetyltransferase (EC 2.3.1.44)[4]. This enzyme facilitates the transfer of an acetyl group from the donor substrate, acetyl-coenzyme A (acetyl-CoA), to the C4 hydroxyl group of N-acetylneuraminic acid (Neu5Ac)[4]. The reaction is summarized as follows:

Acetyl-CoA + N-acetylneuraminic acid ⇌ CoA + this compound

This enzymatic activity is localized within the lumen of the Golgi apparatus , the central hub for glycan processing and modification[5][6].

A pivotal and intriguing aspect of 4-O-acetylation in mammals is that the specific gene encoding the sialate 4-O-acetyltransferase remains to be identified[7]. This stands in contrast to the well-characterized CASD1 gene, which is responsible for the 9-O-acetylation of sialic acids. The elusive nature of the 4-O-acetyltransferase gene presents a significant knowledge gap and a compelling area for future research.

Diagram: Biosynthesis of this compound

Caption: Biosynthesis of this compound in the Golgi.

Biological Roles and Implications for Drug Development

The 4-O-acetylation of sialic acids serves as a critical modulator of molecular recognition events, with profound implications for both health and disease.

Host-Pathogen Interactions

The presence of 4-O-acetylated sialic acids on host cell surfaces can significantly influence pathogen tropism. Certain viruses, such as murine coronaviruses, utilize 4-O-acetylated sialic acids as receptors for entry into host cells[3]. Conversely, this modification can also mask binding sites for other pathogens, thereby providing a protective mechanism for the host.

Immune System Modulation

4-O-acetylation can modulate the immune response by altering the recognition of sialoglycans by immune receptors like Siglecs (Sialic acid-binding immunoglobulin-like lectins)[7]. This can influence processes such as B-cell activation and the maintenance of immune tolerance. Dysregulation of sialic acid O-acetylation has been associated with autoimmune diseases and certain cancers[7][8][9].

Implications in Drug Development

For therapeutic glycoproteins, the presence and nature of sialic acid modifications are critical quality attributes. The 4-O-acetylation status can impact:

-

Immunogenicity: Altered glycan structures can be recognized as foreign by the immune system, leading to an undesirable immune response.

-

Pharmacokinetics: The terminal sialic acid modifications can influence the serum half-life and clearance of therapeutic proteins.

-

Biological Activity: The binding of glycoprotein therapeutics to their target receptors can be affected by the presence of 4-O-acetyl groups.

Therefore, precise characterization and control of 4-O-acetylation are essential during the development and manufacturing of biopharmaceuticals[3].

Experimental Protocols

This section provides detailed methodologies for the investigation of the 4-O-acetylneuraminic acid biosynthesis pathway.

Assay for Acetyl-CoA:N-acetylneuraminate 4-O-acetyltransferase Activity

As the specific enzyme is yet to be purified and its gene cloned, this protocol is designed for the measurement of enzymatic activity in Golgi-enriched membrane fractions. The assay is based on the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to Neu5Ac.

Materials:

-

Golgi-enriched membrane fraction from a relevant tissue source (e.g., guinea pig liver)

-

[¹⁴C]Acetyl-CoA (specific activity ≥ 50 mCi/mmol)

-

N-acetylneuraminic acid (Neu5Ac)

-

Potassium phosphate buffer (70 mM, pH 6.7)

-

Potassium chloride (KCl)

-

Coenzyme A (CoA) for inhibition studies

-

Dowex 1-X8 resin (acetate form)

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

-

Incubator/water bath (30°C)

Procedure:

-

Preparation of the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

70 mM Potassium phosphate buffer, pH 6.7

-

90 mM KCl

-

1 mM Neu5Ac

-

Golgi-enriched membrane fraction (20-50 µg of protein)

-

Distilled water to a final volume of 45 µL.

-

-

Initiation of the Reaction: Add 5 µL of [¹⁴C]acetyl-CoA (final concentration 0.6 µM) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

-

Termination of the Reaction: Stop the reaction by placing the tubes on ice and adding 10 µL of 1 M HCl.

-

Separation of Product:

-

Apply the reaction mixture to a small column containing 0.5 mL of Dowex 1-X8 resin (acetate form).

-

Wash the column with 3 mL of distilled water to elute the unreacted [¹⁴C]acetyl-CoA.

-

Elute the product, [¹⁴C]4-O-acetyl-Neu5Ac, with 2 mL of 1 M formic acid.

-

-

Quantification:

-

Collect the eluate in a scintillation vial.

-

Add 10 mL of scintillation cocktail and mix thoroughly.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Calculation of Enzyme Activity: Calculate the amount of product formed based on the specific activity of the [¹⁴C]acetyl-CoA. Enzyme activity is typically expressed as pmol of product formed per mg of protein per minute.

Self-Validation and Controls:

-

Negative Controls:

-

A reaction mixture without the Golgi fraction to account for non-enzymatic acetylation.

-

A reaction mixture without Neu5Ac to ensure the acetyl group is transferred to the intended substrate.

-

-

Positive Control: A known active Golgi preparation can be used as a positive control.

-

Inhibition Control: Include a reaction with a known inhibitor, such as CoA, to validate the assay's specificity.

Diagram: Workflow for 4-O-acetyltransferase Assay

Caption: Workflow for the radiometric assay of 4-O-acetyltransferase activity.

HPLC-Based Analysis of this compound

This protocol describes the liberation, derivatization, and quantification of 4-O-acetylated sialic acids from glycoproteins using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Materials:

-

Glycoprotein sample (50-500 µg)

-

2 M Acetic acid

-

1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent

-

HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Methanol

-

Mobile Phase B: Acetonitrile

-

Mobile Phase C: Water

-

Standards for Neu5Ac and its O-acetylated isomers (if available)

Procedure:

-

Sialic Acid Release:

-

To the glycoprotein sample in a microcentrifuge tube, add 2 M acetic acid to a final concentration of 1 M.

-

Incubate at 80°C for 2 hours to release the sialic acids.

-

Cool the sample on ice and centrifuge to pellet any precipitate.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

Add an equal volume of DMB reagent.

-

Incubate at 50°C for 2.5 hours in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Use a gradient elution program to separate the different sialic acid species. A typical gradient could be:

-

Initial conditions: 7% Methanol, 7% Acetonitrile, 86% Water

-

Linear gradient to 9% Methanol, 9% Acetonitrile, 82% Water over 60 minutes.

-

-

Monitor the elution profile using the fluorescence detector.

-

-

Quantification:

-

Identify the peaks corresponding to different sialic acid species by comparing their retention times with those of known standards.

-

Quantify the amount of each sialic acid by integrating the peak area and comparing it to a standard curve generated with known amounts of derivatized standards.

-

Self-Validation and Controls:

-

Standard Curve: A standard curve should be generated using a range of known concentrations of DMB-derivatized sialic acid standards to ensure accurate quantification.

-

Spike and Recovery: Spike a known amount of a 4-O-acetylated sialic acid standard into a sample matrix to assess the recovery and accuracy of the method.

-

Blank Injection: Inject a blank sample (derivatization reagent in water) to identify any peaks originating from the reagents themselves.

Quantitative Data and Analysis

Accurate quantification of enzyme kinetics and the abundance of 4-O-acetylated sialic acids is essential for understanding their biological roles.

Enzyme Kinetic Parameters

The kinetic parameters of acetyl-CoA:N-acetylneuraminate 4-O-acetyltransferase provide insights into its catalytic efficiency and substrate affinity.

| Parameter | Value | Source Organism/Tissue | Reference |

| Km for Acetyl-CoA | 0.6 µM | Guinea Pig Liver | [6] |

| Vmax | 20 pmol/mg protein/min | Guinea Pig Liver | [6] |

These values can be determined experimentally by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Tissue Distribution of this compound

The relative abundance of Neu4,5Ac₂ varies significantly across different species and tissues.

| Species | Tissue | Relative Abundance of Neu4,5Ac₂ | Reference |

| Guinea Pig | Liver | 10% of total sialic acids | [6] |

| Guinea Pig | Serum | 32% of total sialic acids | [6] |

| Horse | Respiratory Tissues | Present | [1][2] |

| Human | Respiratory Tissues | Not detected | [2] |

| Mouse | Gut, Liver, Brain | Present (minor compound) | [3] |

This differential expression highlights the specialized roles of 4-O-acetylation in different biological contexts.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a critical pathway in glycobiology, with far-reaching implications for cellular function, health, and disease. While the enzymatic basis for this modification has been established, the identity of the mammalian sialate 4-O-acetyltransferase gene remains a significant enigma. The elucidation of this gene is a key objective for future research, as it will enable the development of genetic tools to precisely manipulate 4-O-acetylation levels and unravel its specific biological functions.

For researchers in drug development, a deeper understanding of this pathway is paramount for the rational design and manufacturing of safer and more effective glycoprotein therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating and important area of glycoscience.

References

- Schauer R, Srinivasan GV, Wipfler D, Kniep B, Schwartz-Albiez R. O-Acetylated sialic acids and their role in immune defense.

- Bull C, Boltje TJ. Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry. 2021;297(2):100906.

- Augustini S, et al. Sialate O-acetylesterases: key enzymes in sialic acid catabolism. Biochimie. 1988;70(11):1511-1519.

-

Ludger Ltd. Quantitative Sialic Acid Analysis. Available at: [Link].

- Wasik BR, et al. Distribution of O-Acetylated Sialic Acids among Target Host Tissues for Influenza Virus. mSphere. 2017;2(5):e00379-16.

- Varki A, et al. Essentials of Glycobiology, 4th edition. Cold Spring Harbor (NY)

- Aamelfot M, et al. The in situ distribution of glycoprotein-bound 4-O-Acetylated sialic acids in vertebrates.

- Cheeseman J, et al. Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum. ChemBioChem. 2022;23(5):e202100662.

- Mandal C, et al. Functions and Biosynthesis of O-Acetylated Sialic Acids. Advances in Carbohydrate Chemistry and Biochemistry. 2012;67:163-231.

- Mandal C, et al. Regulation of O-acetylation of sialic acids by sialate-O-acetyltransferase and sialate-O-acetylesterase activities in childhood acute lymphoblastic leukemia. Glycobiology. 2012;22(5):682-696.

-

N-acetylneuraminate 4-O-acetyltransferase. Wikipedia. Available at: [Link].

- Bull C, et al. Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry.

- Zandberg L, et al. Sialic Acids in Health and Disease. Medicina. 2023;59(7):1268.

- Iwersen M, et al. Enzymatic 4-O-acetylation of N-acetylneuraminic acid in guinea-pig liver. Biological Chemistry Hoppe-Seyler. 1993;374(11):1037-1044.

Sources

- 1. Distribution of O-Acetylated Sialic Acids among Target Host Tissues for Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ludger.com [ludger.com]

- 4. N-acetylneuraminate 4-O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Enzymatic 4-O-acetylation of N-acetylneuraminic acid in guinea-pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Critical Role of 4-O-Acetyl-N-acetylneuraminic Acid in Host-Pathogen Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acids, the terminal monosaccharides on the glycan chains of vertebrate cell surfaces, are pivotal in a vast array of biological processes, from cell-cell communication to immune regulation. Their structural diversity, arising from various modifications, adds a significant layer of complexity and specificity to their functions. Among these modifications, O-acetylation, and specifically 4-O-acetylation of N-acetylneuraminic acid (Neu5Ac) to form 4-O-Acetyl-N-acetylneuraminic acid (Neu4,5Ac2), is emerging as a critical determinant in the intricate dance between hosts and pathogens. This technical guide provides a comprehensive overview of the biosynthesis, distribution, and function of 4-O-Ac-Neu5Ac in the context of viral and bacterial pathogenesis. We delve into the molecular mechanisms by which pathogens recognize, utilize, or are thwarted by this specific sialic acid variant. Furthermore, this guide offers detailed experimental protocols for the detection, quantification, and functional characterization of 4-O-Ac-Neu5Ac, aiming to equip researchers and drug development professionals with the knowledge and tools to explore this fascinating area of glycobiology and unlock its therapeutic potential.

Introduction: The Landscape of Sialic Acid Modification

Sialic acids are a family of over 50 nine-carbon carboxylated monosaccharides, with N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) being the most common in mammals.[1][2] Humans, however, cannot synthesize Neu5Gc due to a mutation in the gene encoding CMP-Neu5Ac hydroxylase, making Neu5Ac the predominant sialic acid.[1][3] These sugars typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids, making them key players in molecular recognition events.[3][4]

The functional diversity of sialic acids is greatly expanded by a variety of natural modifications, with O-acetylation being one of the most common.[5][6] O-acetyl groups can be added to the hydroxyl groups at positions C-4, C-7, C-8, and C-9 of the sialic acid molecule.[3][6] This seemingly subtle modification has profound biological consequences, influencing cell-cell interactions, immune responses, and host-pathogen interactions.[7][8]

This guide focuses specifically on 4-O-acetylated N-acetylneuraminic acid (4-O-Ac-Neu5Ac or Neu4,5Ac2), a less ubiquitous but functionally significant variant. While 9-O-acetylation has been more extensively studied, particularly in the context of influenza C and D viruses, emerging evidence highlights the unique roles of 4-O-acetylation in mediating interactions with a distinct set of pathogens.[4][9][10] Understanding the biology of 4-O-Ac-Neu5Ac is therefore crucial for developing novel therapeutic strategies against infectious diseases.

Biosynthesis and Distribution of 4-O-Ac-Neu5Ac: A Tale of Specificity

The expression of O-acetylated sialic acids is a dynamically regulated process, governed by the interplay of sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs).[7][11][12]

The Enzymatic Machinery

The biosynthesis of 4-O-Ac-Neu5Ac is believed to occur in the Golgi apparatus, where sialyltransferases first incorporate Neu5Ac onto nascent glycan chains. Subsequently, a specific sialate-O-acetyltransferase transfers an acetyl group from acetyl-CoA to the C-4 hydroxyl group of the terminal sialic acid.[13] While the enzymes responsible for 7-O and 9-O-acetylation are being identified, the specific sialate-4-O-acetyltransferase in mammals remains to be cloned and fully characterized.[13]

Conversely, sialate-O-acetylesterases can remove these acetyl groups, providing a mechanism for regulating the levels of O-acetylated sialic acids on the cell surface.[7][14] Some pathogens have evolved their own O-acetylesterases to counteract this host modification.[7][15]

Tissue-Specific Distribution

The distribution of 4-O-Ac-Neu5Ac is not uniform and exhibits significant tissue and species specificity.[9] For instance, 4-O-acetylated sialic acids have been detected in the respiratory tissues of horses and guinea pigs, but not in humans or pigs.[9] This differential expression pattern is thought to play a role in determining the host and tissue tropism of certain viruses.[9]

The following diagram illustrates the general biosynthetic pathway leading to the presentation of 4-O-Ac-Neu5Ac on the cell surface.

Caption: Biosynthesis of this compound.

The Role of 4-O-Ac-Neu5Ac in Viral Pathogenesis

The presence or absence of 4-O-acetylation on terminal sialic acids can dramatically alter the ability of a virus to infect a host cell. For some viruses, 4-O-Ac-Neu5Ac is an essential receptor for attachment and entry, while for others, it can act as a decoy or inhibitor.

A Gateway for Viral Entry

Several viruses have evolved to specifically recognize 4-O-Ac-Neu5Ac as their primary receptor. A prime example is the Infectious Salmon Anemia Virus (ISAV) , an orthomyxovirus that causes a deadly disease in farmed Atlantic salmon. The hemagglutinin-esterase (HE) surface glycoprotein of ISAV specifically binds to Neu4,5Ac2, initiating infection.[8] Similarly, the mouse hepatitis virus-S strain , a coronavirus, also utilizes 4-O-Ac-Neu5Ac as a specific receptor for cell binding and infection.[9]

These viruses often possess a receptor-destroying enzyme, a sialate-O-acetylesterase, which removes the 4-O-acetyl group. This activity is thought to be crucial for viral release from infected cells and for preventing self-aggregation, mirroring the function of neuraminidase in influenza A viruses.[7][14][16]

A Barrier to Infection

In contrast, for other viruses, 4-O-acetylation can hinder infection. For instance, while human influenza A viruses primarily recognize terminal Neu5Ac linked to galactose, the presence of an O-acetyl group at the C-4 position can interfere with the binding of the viral hemagglutinin (HA).[17] This highlights how subtle modifications in the host's sialic acid landscape can create a barrier against infection.

The table below summarizes the known interactions of various viruses with 4-O-Ac-Neu5Ac.

| Virus Family | Virus | Role of 4-O-Ac-Neu5Ac | Viral Protein Involved | Reference(s) |

| Orthomyxoviridae | Infectious Salmon Anemia Virus (ISAV) | Essential Receptor | Hemagglutinin-Esterase (HE) | [8] |

| Coronaviridae | Mouse Hepatitis Virus-S (MHV-S) | Essential Receptor | Hemagglutinin-Esterase (HE) | [9] |

| Orthomyxoviridae | Influenza A Virus | Inhibitory (in some contexts) | Hemagglutinin (HA) | [17] |

The Role of 4-O-Ac-Neu5Ac in Bacterial Pathogenesis

Bacteria have also evolved intricate mechanisms to interact with and exploit host sialic acids, including their O-acetylated forms. These interactions are crucial for colonization, nutrient acquisition, and immune evasion.

Molecular Mimicry and Immune Evasion

Many pathogenic bacteria decorate their surfaces with sialic acids to mimic the host's cell surfaces, a strategy known as molecular mimicry.[1][2] This allows them to evade the host's immune system. While much of the research has focused on Neu5Ac, the incorporation of O-acetylated sialic acids, including 4-O-Ac-Neu5Ac, into bacterial capsules or lipooligosaccharides (LOS) can further modulate the host's immune response.[6] For example, O-acetylation of the polysialic acid capsule of Escherichia coli K1 is thought to influence its interaction with the host and modulate its pathogenicity.[7]

A Double-Edged Sword: Nutrient Source and Adhesion

Bacteria can utilize host sialic acids as a carbon and energy source.[1][2][18] To do so, they often produce sialidases (neuraminidases) to cleave terminal sialic acids from host glycoconjugates.[2][15] However, O-acetylation can render these sialic acids resistant to many bacterial sialidases.[15][19] To overcome this, some gut bacteria, such as those from the Bacteroidetes phylum, produce sialate-O-acetylesterases that remove the O-acetyl groups, allowing them to subsequently liberate and consume the sialic acid.[15][19]

The following diagram illustrates the interplay between bacterial enzymes and O-acetylated sialic acids in the gut.

Caption: Bacterial foraging of O-acetylated sialic acids.

Implications for Drug Development

The critical role of 4-O-Ac-Neu5Ac in host-pathogen interactions presents exciting opportunities for the development of novel therapeutics.

-

Inhibitors of Viral Attachment: For viruses that use 4-O-Ac-Neu5Ac as a receptor, small molecules or antibodies that block the interaction between the viral attachment protein and the modified sialic acid could serve as potent antivirals.

-

Targeting Bacterial Esterases: Developing inhibitors against bacterial sialate-O-acetylesterases could prevent pathogens from accessing host sialic acids as a nutrient source, thereby limiting their growth and colonization.

-

Sialic Acid Analogs: Non-protective analogs of Neu5Ac can be designed to interact with the lipooligosaccharides of pathogenic bacteria, potentially leading to complement-based antibacterial immunotherapeutics.[20]

-

Vaccine Development: Understanding the specific sialic acid signatures that pathogens recognize can inform the design of more effective vaccines that elicit antibodies capable of blocking these interactions.

Experimental Methodologies for Studying 4-O-Ac-Neu5Ac

Accurate detection, quantification, and functional analysis of 4-O-Ac-Neu5Ac are essential for advancing our understanding of its biological roles. Due to the labile nature of the O-acetyl group, special care must be taken during sample preparation and analysis.[21][22]

Detection and Quantification of 4-O-Ac-Neu5Ac

A highly sensitive and specific method for the analysis of O-acetylated sialic acids is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[8][23]

Protocol: DMB-HPLC Analysis of O-Acetylated Sialic Acids

-

Release of Sialic Acids:

-

To release glycosidically bound sialic acids, incubate the glycoprotein or tissue homogenate in 2 M propionic acid at 80°C for 4 hours. Note: Acetic acid should be avoided as it can lead to artefactual O-acetylation.[8]

-

Alternatively, for enzymatic release, use a broad-specificity sialidase, although be aware that O-acetylation can hinder the activity of some sialidases.

-

-

Derivatization with DMB:

-

To the released sialic acids, add an equal volume of DMB labeling solution (7 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite).

-

Incubate at 50°C for 2.5 hours in the dark.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile in water.

-

Detect the fluorescent derivatives using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.

-

-

Quantification:

-

Quantify the different sialic acid species by comparing their peak areas to those of known standards (e.g., Neu5Ac, Neu5Gc, and if available, purified O-acetylated standards).

-

-

Confirmation of O-Acetylation:

-

To confirm the identity of peaks corresponding to O-acetylated sialic acids, treat a parallel sample with a mild base (e.g., 0.1 M NaOH at room temperature for 30 minutes) to saponify the O-acetyl esters.[23] Re-run the DMB-HPLC analysis and observe the disappearance of the O-acetylated sialic acid peaks and a corresponding increase in the Neu5Ac peak.

-

For specific confirmation of 4-O-acetylation, treat the sample with a recombinant sialate-4-O-acetylesterase (if available) prior to DMB derivatization.[8][14]

-

Other analytical techniques include:

-

Mass Spectrometry (MS): Coupled with gas chromatography (GC/MS) or liquid chromatography (LC/MS), this powerful technique can provide detailed structural information, including the position of O-acetyl groups.[8][24] However, care must be taken as O-acetyl groups can be labile under certain ionization conditions.[21]

-

Viral Lectin Probes: Recombinant forms of viral proteins that specifically bind to certain O-acetylated sialic acids can be used as probes in techniques like immunohistochemistry and flow cytometry.[9][24] For example, a recombinant HE protein from a coronavirus specific for 4-O-Ac-Neu5Ac can be used to probe its distribution in tissues.[9][14]

Functional Assays

Protocol: Viral Attachment and Entry Assay

-

Cell Culture: Culture host cells known or suspected to express 4-O-Ac-Neu5Ac.

-

Modification of Cell Surface Sialic Acids (Controls):

-

Treat a subset of cells with a broad-spectrum neuraminidase to remove all sialic acids.

-

Treat another subset with a specific sialate-4-O-acetylesterase to selectively remove 4-O-acetyl groups.

-

A mock-treated control should also be included.

-

-

Viral Infection:

-

Infect the treated and control cells with the virus of interest at a known multiplicity of infection (MOI).

-

Allow the virus to adsorb for 1 hour at 4°C.

-

Wash the cells to remove unbound virus and then shift to 37°C to allow for viral entry and replication.

-

-

Quantification of Infection:

-

At an appropriate time post-infection, quantify the level of infection using a suitable method, such as:

-

Plaque assay: to determine the number of infectious virus particles produced.

-

Immunofluorescence staining: for viral antigens.

-

RT-qPCR: for viral RNA.

-

Reporter virus: using a virus that expresses a reporter gene (e.g., luciferase or GFP).

-

-

-

Analysis:

-

Compare the level of infection in the treated cells to the mock-treated control. A significant reduction in infection after treatment with neuraminidase or 4-O-acetylesterase would indicate a role for 4-O-acetylated sialic acids in viral attachment and entry.

-

The following workflow diagram illustrates the process of a viral attachment and entry assay.

Sources

- 1. DSpace [research-repository.griffith.edu.au]

- 2. How bacteria utilize sialic acid during interactions with the host: snip, snatch, dispatch, match and attach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Many locks to one key: N-acetylneuraminic acid binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialic Acids as Receptors for Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Host Sialic Acids: A delicacy for the pathogen with discerning taste - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological functions of sialic acid as a component of bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution of O-Acetylated Sialic Acids among Target Host Tissues for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sialic Acids as Receptors for Pathogens [mdpi.com]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. Functions and Biosynthesis of O-Acetylated Sialic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Partially O-Acetylated N-Acetylneuraminic Acid Using Regioselective Silyl Exchange Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recombinant viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The sialate O-acetylesterase EstA from gut Bacteroidetes species enables sialidase-mediated cross-species foraging of 9-O-acetylated sialoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sialic Acid Receptors of Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physiological functions of 4-O-acetylated glycoproteins.

An In-Depth Technical Guide to the Physiological Functions of 4-O-Acetylated Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

O-acetylation of sialic acids at the C4 position represents a critical post-translational modification of glycoproteins, profoundly influencing a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the core physiological functions of 4-O-acetylated glycoproteins, delving into their biosynthesis, distribution, and roles in cellular recognition, immune modulation, and disease. We will explore their significance as viral receptors and their implications in cancer and neurobiology. Furthermore, this guide details the key analytical methodologies for the detection and characterization of 4-O-acetylated sialoglycans, offering insights for researchers and professionals in drug development.

Table of Contents

-

Introduction to Sialic Acid O-Acetylation

-

The Diversity of Sialic Acid Modifications

-

Focus on 4-O-Acetylation

-

-

Biosynthesis and Regulation of 4-O-Acetylation

-

Enzymatic Machinery: O-Acetyltransferases and O-Acetylesterases

-

Subcellular Localization and Regulation

-

-

Physiological Roles of 4-O-Acetylated Glycoproteins

-

Modulation of Cellular Recognition and Adhesion

-

Role in the Immune System

-

Distribution in Vertebrates

-

-

4-O-Acetylated Glycoproteins as Pathogen Receptors

-

Viral Recognition and Entry

-

Bacterial Interactions

-

-

Implications in Disease and Therapeutic Development

-

Role in Cancer Progression and as Biomarkers

-

Involvement in Neurobiology and Neurodegenerative Diseases

-

-

Analytical Methodologies for Studying 4-O-Acetylated Glycoproteins

-

Detection and Quantification Techniques

-

Structural Characterization Methods

-

-

References

Introduction to Sialic Acid O-Acetylation

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that generates immense structural and functional diversity.[1] Sialic acids (Sias), a family of nine-carbon acidic monosaccharides, typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[2] This strategic location makes them key players in a vast array of biological interactions.[3]

The Diversity of Sialic Acid Modifications

The functional capacity of sialic acids is further expanded by various modifications, with O-acetylation being one of the most common and functionally significant.[3] O-acetylation can occur at the C4, C7, C8, or C9 hydroxyl groups of the sialic acid molecule, with 9-O-acetylation being the most frequent.[3] These subtle chemical alterations dramatically impact the biological properties of sialoglycans, influencing their charge, hydrophobicity, and conformation.[4]

Focus on 4-O-Acetylation

Among the different forms of O-acetylation, 4-O-acetylation holds unique biological importance. This modification, where an acetyl group is added to the hydroxyl group at the C4 position of sialic acid, can profoundly alter the recognition of sialoglycans by endogenous lectins and exogenous pathogens.[4][5] While less common than 9-O-acetylation, the presence of 4-O-acetylated sialic acids (4-O-AcSias) has been linked to specific physiological functions and disease states, making them a subject of intense research interest.[5]

Biosynthesis and Regulation of 4-O-Acetylation

The dynamic nature of 4-O-acetylation is tightly controlled by the coordinated action of specific enzymes that add and remove the acetyl group.

Enzymatic Machinery: O-Acetyltransferases and O-Acetylesterases

The addition of the acetyl group is catalyzed by sialate-O-acetyltransferases (SOATs), while its removal is mediated by sialate-O-acetylesterases (SIAEs).[6] The biosynthesis of O-acetylated sialic acids in mammalian cells begins in the cytoplasm, where sialic acids are synthesized or derived from exogenous sources.[6] These sialic acids are then activated to CMP-sialic acids and transported into the Golgi apparatus.[6] Within the Golgi, a recently identified enzyme, CASD1 (capsule structure1 domain containing 1), acts as a key O-acetyltransferase, adding acetyl groups to the sialic acid.[6] The deacetylation process, which can reverse this modification, is carried out by specific esterases.[4]

Subcellular Localization and Regulation

The process of O-acetylation occurs within the Golgi apparatus, where sialyltransferases incorporate the modified sialic acids into growing glycan chains of glycoproteins and glycolipids.[6] The expression and activity of the O-acetyltransferases and O-acetylesterases are subject to developmental and tissue-specific regulation, leading to distinct patterns of 4-O-acetylated glycoprotein expression throughout the body.[3]

Physiological Roles of 4-O-Acetylated Glycoproteins

The presence of a 4-O-acetyl group on terminal sialic acids can significantly modulate the function of glycoproteins in various biological contexts.

Modulation of Cellular Recognition and Adhesion

By altering the structure of the sialic acid, 4-O-acetylation can influence cell-cell and cell-matrix interactions. This modification can either create or mask binding sites for lectins, a class of proteins that recognize specific carbohydrate structures. For instance, O-acetylation is known to impair the recognition of sialic acids by Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors expressed on immune cells.[4] This modulation of lectin binding can have profound effects on cell signaling and adhesion processes.[3]

Role in the Immune System

4-O-acetylated glycoproteins play a nuanced role in the immune system. O-acetylation can protect cells from degradation by sialidases, enzymes that cleave sialic acids, thereby preserving the integrity of the glycocalyx.[4] This protective effect can be considered a part of the innate immune defense mechanism.[4] Furthermore, by modulating Siglec binding, 4-O-acetylation can influence immune cell activation and tolerance.[4]

Distribution in Vertebrates

Studies have revealed a conserved distribution of 4-O-acetylated glycoproteins in the circulatory system of vertebrates.[5] They are frequently found on the surface of endothelial cells and red blood cells in various species, from fish to mammals.[5][7] This conserved localization suggests an evolutionary advantage and a fundamental role for this modification in the circulatory system, the exact nature of which is still under investigation.[5]

4-O-Acetylated Glycoproteins as Pathogen Receptors

A critical function of 4-O-acetylated glycoproteins is their role as receptors for various pathogens, particularly viruses.

Viral Recognition and Entry

The 4-O-acetylated sialic acid serves as a specific receptor for certain viruses, mediating their attachment to host cells, which is the initial and crucial step of infection.[4] A prime example is the Infectious Salmon Anemia Virus (ISAV), an orthomyxovirus that uses 4-O-AcSias to bind to its host cells.[5] The hemagglutinin-esterase (HE) surface glycoprotein of ISAV specifically recognizes and binds to Neu4,5Ac2.[3]

Caption: Viral entry mediated by 4-O-acetylated glycoprotein receptors.

Bacterial Interactions

While the role of 4-O-acetylation in viral pathogenesis is well-documented, its involvement in bacterial interactions is an emerging area of research. O-acetylation of bacterial surface polysaccharides can influence their recognition by the host immune system and their susceptibility to host defense mechanisms.[8] For example, O-acetylation of peptidoglycan in bacteria like Staphylococcus aureus can confer resistance to lysozyme.[8] In Gram-positive bacteria, O-acetylation of serine-rich repeat glycoproteins can modulate their glycosylation and adhesin function.[9][10]

Implications in Disease and Therapeutic Development

The aberrant expression of 4-O-acetylated glycoproteins is associated with several diseases, making them potential biomarkers and therapeutic targets.

Role in Cancer Progression and as Biomarkers

Changes in glycosylation are a hallmark of cancer.[11] Altered expression of O-acetylated sialoglycans has been observed in various cancers, including melanoma and neuroblastoma.[11][12] For instance, the ganglioside GD3 and its O-acetylated forms are considered oncofetal antigens.[2] O-acetylation of gangliosides can protect tumor cells from apoptosis, thereby promoting tumor survival.[11] The specific expression patterns of O-acetylated gangliosides in cancer cells highlight their potential as diagnostic and prognostic biomarkers.[12]

Involvement in Neurobiology and Neurodegenerative Diseases

Gangliosides, which are sialic acid-containing glycosphingolipids, are particularly abundant in the nervous system and play crucial roles in neurodevelopment and neurotransmission.[13][14] The sialic acids in brain gangliosides can be O-acetylated, which significantly affects their bioactivity and molecular recognition.[13] For instance, 9-O-acetylation of the ganglioside GD3 has been shown to block its pro-apoptotic function.[15] Dysregulation of ganglioside O-acetylation may contribute to the pathology of neurodegenerative disorders.

Analytical Methodologies for Studying 4-O-Acetylated Glycoproteins

The study of 4-O-acetylated glycoproteins requires specialized analytical techniques due to the labile nature of the O-acetyl group.[16]

Detection and Quantification Techniques

Several methods are employed for the detection and quantification of 4-O-acetylated sialoglycans:

-

Virus-Based Assays: The specific binding of certain viruses, such as ISAV, to 4-O-AcSias can be exploited for their detection in tissues and on cells through virus histochemistry.[5] Influenza C virus, which binds to 9-O-acetylated sialic acids, is also used as a probe for O-acetylated sialoglycoconjugates in general.[17]

-

Lectin and Antibody Probes: Specific lectins and monoclonal antibodies that recognize O-acetylated sialic acids are valuable tools for their detection in various applications, including Western blotting and immunohistochemistry.[16]

-

Chemical Methods: Treatment with a mild base (saponification) can remove the O-acetyl group, and the difference in signal before and after treatment can be used to infer the presence of O-acetylation.[18]

| Method | Principle | Application | Advantages | Limitations |

| Virus Histochemistry | Specific binding of viral hemagglutinin to 4-O-AcSias. | In situ detection in tissues. | High specificity. | Requires handling of viruses. |

| Lectin/Antibody Staining | Recognition by specific lectins or antibodies. | Western blot, IHC, flow cytometry. | Versatile and widely available. | Specificity can vary. |

| Chemical Derivatization | Removal of O-acetyl groups by saponification. | Indirect detection. | Simple chemical reaction. | Indirect; potential for side reactions. |

| Mass Spectrometry | Direct detection of mass shift due to acetylation. | Structural characterization. | High sensitivity and structural info. | O-acetyl groups can be labile. |

Structural Characterization Methods

For detailed structural analysis, mass spectrometry (MS) is the method of choice:

-

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This technique can be used for the analysis of purified O-acetylated gangliosides and sialoglycoproteins.[12][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS provide high-resolution separation and fragmentation data, enabling the precise localization of O-acetyl groups and the identification of the underlying glycan structures.[19][20]

Caption: General workflow for the analysis of 4-O-acetylated glycoproteins.

Future Perspectives and Conclusion

The study of 4-O-acetylated glycoproteins is a rapidly evolving field. The recent identification of the key O-acetyltransferase CASD1 has opened up new avenues for understanding the regulation and function of this modification.[6] Future research will likely focus on elucidating the precise roles of 4-O-acetylation in various physiological and pathological processes, identifying the full complement of proteins that are modified in this way, and developing specific inhibitors of the enzymes involved for therapeutic purposes.

References

- Hordvik, S. et al. (2014). The in situ distribution of glycoprotein-bound 4-O-Acetylated sialic acids in vertebrates.

- Zimmer, G. et al. (1994). Analytical detection of 9(4)-O-acetylated sialoglycoproteins and gangliosides using influenza C virus.

- Schauer, R. (2009). O-Acetylated Sialic Acids and Their Role in Immune Defense. In Sialic Acids (pp. 1-18). Springer, Vienna.

- Cuthbertson, L. et al. (2014). Diverse functions for acyltransferase-3 proteins in the modification of bacterial cell surfaces. Microbiology, 160(Pt 4), 631-645.

- Kelm, S. & Schauer, R. (1997). Functions and Biosynthesis of O-Acetylated Sialic Acids. International Review of Cytology, 175, 137-240.

- Hordvik, S. et al. (2014). Glycoprotein bound 4- O Acetylated sialic acids on endothelial cells in heart, liver and kidney of thorny skate (class Chondrichthyes), Atlantic salmon (class Osteichthyes) and horse (class Mammalia).

- Schengrund, C. L. (2015). The Role of Gangliosides in Neurodevelopment. Molecules, 20(5), 7558-7577.

- Schnaar, R. L. et al. (2014). Gangliosides of the vertebrate nervous system. Journal of Neurochemistry, 129(5), 747-761.

- Schauer, R. (2009). Sialic acids as regulators of molecular and cellular interactions. Current Opinion in Structural Biology, 19(5), 507-514.

- Visser, E. A. et al. (2021). Sialic acid O-acetylation: From biosynthesis to roles in health and disease. Journal of Biological Chemistry, 296, 100203.

- Mandal, C. et al. (2012). Identification and analysis of o-acetylated sialoglycoproteins. Methods in Molecular Biology, 836, 219-236.

- Kolter, T. (2012). Ganglioside Biochemistry. ISRN Biochemistry, 2012, 506160.

- Chan, B. G. et al. (2021). O-acetylation controls the glycosylation of bacterial serine-rich repeat glycoproteins. Journal of Biological Chemistry, 296, 100494.

- Shen, J. et al. (2023). Precision Characterization of Site-Specific O-Acetylated Sialic Acids on N-Glycoproteins. Analytical Chemistry, 95(3), 1735-1743.

- Hordvik, S. et al. (2014). Controls confirming the specificity of the 4- O -Acetylated sialic acid labelling.

- Aureli, M. et al. (2016). Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications. Frontiers in Molecular Neuroscience, 9, 16.

- Varki, A. et al. (2017). Glycosylation Changes in Cancer. In Essentials of Glycobiology (3rd ed.).

- Julien, S. et al. (2020). Profiling of O-acetylated Gangliosides Expressed in Neuroectoderm Derived Cells. International Journal of Molecular Sciences, 21(1), 370.

- Hart, G. W. (2002). Detection and analysis of proteins modified by O-linked N-acetylglucosamine. Current Protocols in Protein Science, Chapter 12, Unit 12.8.

- Chan, B. G. et al. (2020). O-acetylation controls the glycosylation of bacterial serine-rich repeat glycoproteins.

- Wang, Z. et al. (2024). Glycosylation and Acylation: Important Regulators of Immune Cell Fate Decisions. International Journal of Molecular Sciences, 25(11), 5897.

- Tan, Y. et al. (2021). O-GlcNAcylation and Its Role in Cancer-Associated Inflammation. Frontiers in Oncology, 11, 646337.

- Pinho, S. S. & Reis, C. A. (2015). A Systematic Review on the Implications of O-linked Glycan Branching and Truncating Enzymes on Cancer Progression and Metastasis. Cancers, 7(3), 1599-1628.

- Ramakrishnan, G. & Van Aalten, D. M. F. (2021). O-GlcNAcylation and immune cell signaling: A review of known and a preview of unknown. Glycobiology, 31(10), 1210-1221.

- Rabinovich, G. A. & Croci, D. O. (2012). Glycobiology of immune responses. Annals of the New York Academy of Sciences, 1253, 1-15.

- Shen, J. et al. (2023). Precision Characterization of Site-Specific O-Acetylated Sialic Acids on N-Glycoproteins. Analytical Chemistry, 95(3), 1735-1743.

- Lee, M. & Hesek, D. (2013). Mechanistic Pathways for Peptidoglycan O-Acetylation and De-O-Acetylation. Mini Reviews in Medicinal Chemistry, 13(1), 53-63.

- Wikipedia. (2024).

- Cummings, R. D. & Pierce, J. M. (2014). O-glycan recognition and function in mice and human cancers. Biochemical Journal, 471(2), 141-160.

- Pinho, S. S. et al. (2012). Two opposing roles of O-glycans in tumor metastasis.

Sources

- 1. Post-translational modification - Wikipedia [en.wikipedia.org]

- 2. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O-Acetylated Sialic Acids and Their Role in Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in situ distribution of glycoprotein-bound 4-O-Acetylated sialic acids in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diverse functions for acyltransferase-3 proteins in the modification of bacterial cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. O-acetylation controls the glycosylation of bacterial serine-rich repeat glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Profiling of O-acetylated Gangliosides Expressed in Neuroectoderm Derived Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Gangliosides in Neurodevelopment | MDPI [mdpi.com]

- 14. Gangliosides of the vertebrate nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and analysis of o-acetylated sialoglycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical detection of 9(4)-O-acetylated sialoglycoproteins and gangliosides using influenza C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Precision Characterization of Site-Specific O-Acetylated Sialic Acids on N-Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Detection and Characterization of 4-O-Acetyl-N-acetylneuraminic acid (Neu4,5Ac₂)

Introduction

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, terminally cap glycan chains on glycoproteins and glycolipids, playing a pivotal role in a myriad of biological processes. Among the various modifications that sialic acids can undergo, O-acetylation at the C4 position, creating 4-O-acetyl-N-acetylneuraminic acid (Neu4,5Ac₂), is of significant biological and biopharmaceutical interest. This modification can profoundly influence viral recognition, serving as a specific receptor for certain pathogens like the salmon anemia virus, and modulate immune responses.[1][2] In the realm of drug development, particularly for therapeutic glycoproteins, the presence and abundance of Neu4,5Ac₂ is considered a critical quality attribute (CQA) as it can impact the drug's efficacy, stability, and immunogenicity.[3]

The analysis of 4-O-acetylated sialic acids is, however, fraught with challenges. The 4-O-acetyl ester is exceptionally labile and prone to migration to the C9 position or complete loss under both acidic and basic conditions, as well as at elevated temperatures.[4][5] This inherent instability can lead to an underestimation of its prevalence. Furthermore, the existence of other O-acetylated isomers, such as 7-O-acetyl, 8-O-acetyl, and 9-O-acetyl-N-acetylneuraminic acid, necessitates analytical methods with high resolving power to distinguish between these closely related structures.

This comprehensive guide provides detailed application notes and protocols for the robust detection and characterization of this compound. We will delve into chromatographic, mass spectrometric, and lectin-based methodologies, offering researchers, scientists, and drug development professionals the technical insights and practical steps required for accurate and reliable analysis. The causality behind experimental choices is explained to ensure scientific integrity and the protocols are designed to be self-validating systems.

Core Principles and Best Practices for Sample Handling

The accurate determination of 4-O-acetylated sialic acid hinges on meticulous sample preparation that preserves the integrity of this labile modification. The primary challenge is to quantitatively release sialic acids from their glycoconjugates without inducing the loss or migration of the 4-O-acetyl group.[4][6]

Key Considerations:

-

pH Control: O-acetyl group migration is pH-dependent. It is crucial to maintain a slightly acidic to neutral pH throughout the sample preparation process to minimize this phenomenon.[7]

-

Temperature Management: Elevated temperatures can accelerate the hydrolysis of the O-acetyl ester. Therefore, it is imperative to avoid high temperatures during sample handling and processing.[7]

-

Minimizing Processing Time: The time between sample collection and analysis should be minimized to reduce the chances of degradation.

Recommended Sialic Acid Release Method: Mild Acid Hydrolysis

While enzymatic release using sialidases can be a mild option, the activity of many sialidases can be hindered by O-acetylation.[7] Mild acid hydrolysis using 2M acetic acid is a widely accepted compromise that balances efficient release with the preservation of O-acetyl groups.[7][8]

Detection Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after DMB Derivatization

This is the most common method for the quantification of total sialic acids and can be optimized to separate O-acetylated isomers. The method involves three key steps: release of sialic acids from the glycoprotein, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to yield a highly fluorescent product, and separation and quantification by reversed-phase HPLC.[3]

Principle

The DMB reagent reacts with the α-keto acid functionality of sialic acids in a condensation reaction to form a stable, fluorescent derivative. These derivatives are then separated by reversed-phase HPLC, and detection is achieved using a fluorescence detector. The retention time of the DMB-derivatized this compound is compared to that of a known standard for identification, and the peak area is used for quantification.

Detailed Experimental Protocol

Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release

-

Materials:

-

Glycoprotein sample (50-200 µg)

-

High-purity water

-

4M Acetic Acid

-

Heating block

-

Centrifugal vacuum evaporator

-

-

Procedure:

-

Prepare the glycoprotein sample in a microcentrifuge tube with high-purity water.

-

Add an equal volume of 4M acetic acid to achieve a final concentration of 2M.

-

Tightly cap the vial and incubate at 80°C for 2 hours.[7]

-

Cool the sample to room temperature.

-

Dry the sample completely using a centrifugal vacuum evaporator. The dried sample is now ready for derivatization.

-

Protocol 2: DMB Labeling of Released Sialic Acids

-

Materials:

-

Dried sialic acid sample

-

DMB labeling solution (freshly prepared): Dissolve 7 mM DMB, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid.[8] Protect from light.

-

Heating block

-

-

Procedure:

-

Add 100 µL of the freshly prepared DMB labeling solution to the dried sialic acid sample.

-

Incubate the mixture at 50°C for 3 hours in the dark.[7]

-

Terminate the reaction by adding 400 µL of high-purity water.

-

The sample is now ready for HPLC analysis.

-

Protocol 3: HPLC Analysis

-

Instrumentation and Columns:

-

An HPLC system with a fluorescence detector.

-

A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used. For improved resolution of isomers, an RP-Amide column can be considered.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30°C

-

Fluorescence Detection: Excitation at 373 nm, Emission at 448 nm.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5-15% B (linear gradient)

-

25-30 min: 15-50% B (linear gradient)

-

30-35 min: 50% B (isocratic)

-

35-40 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Inject a known concentration of a this compound standard (if commercially available) to determine its retention time.

-

Run the DMB-labeled samples.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with the standard.

-

Prepare a calibration curve using serial dilutions of the standard to quantify the amount of this compound in the sample.

-

Detection Method 2: Mass Spectrometry and Ion Mobility-Mass Spectrometry (IM-MS) for Unambiguous Identification

Mass spectrometry (MS) is a powerful tool for the structural characterization of sialic acids. When coupled with liquid chromatography (LC) and ion mobility spectrometry (IM-MS), it provides an unparalleled level of specificity for distinguishing between O-acetylated isomers.[9][10][11]

Principle

In LC-MS, DMB-labeled or unlabeled sialic acids are first separated by chromatography and then ionized. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS) provide information about the molecular weight and structure. 4-O-acetylated sialic acid has been reported to exhibit a characteristic fragmentation pattern, notably the absence of a [M + H - 18]⁺ fragment ion, which is present in other O-acetylated isomers.[8]

Ion mobility-mass spectrometry adds another dimension of separation. In the gas phase, ions are separated based on their size, shape, and charge, which is expressed as a collision cross-section (CCS) value. Isomers with the same mass but different structures, such as 4-O-acetyl and 9-O-acetyl-N-acetylneuraminic acid, will have distinct CCS values, allowing for their unambiguous identification.[9][10][11]

Detailed Experimental Protocol

Protocol 4: LC-IM-MS Analysis of O-Acetylated Sialic Acids

-

Instrumentation:

-

A UHPLC system coupled to a high-resolution mass spectrometer with ion mobility capabilities (e.g., a drift tube IM-MS).

-

-

Sample Preparation:

-

Release sialic acids using the mild acid hydrolysis protocol described above (Protocol 1).

-

For enhanced sensitivity and chromatographic separation, DMB labeling (Protocol 2) can be performed.

-

-

LC Conditions:

-

Column: A HILIC column is often used for the separation of unlabeled sialic acids. For DMB-labeled sialic acids, a C18 column is suitable.

-

Mobile Phase A: 50 mM ammonium formate (pH 4.4)

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from high organic to high aqueous mobile phase.

-

-

IM-MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

-

Drift Gas: Nitrogen

-

Data Acquisition: Acquire data in full scan mode and targeted MS/MS mode for the expected m/z of O-acetylated N-acetylneuraminic acid.

-

-

Data Analysis:

-

Extract the ion chromatogram for the m/z corresponding to O-acetylated N-acetylneuraminic acid.

-

Analyze the arrival time distribution from the ion mobility separation to determine the CCS value. Compare this with a library of known CCS values for O-acetylated sialic acid isomers to identify the 4-O-acetylated form.[9][10][11]

-

Examine the MS/MS fragmentation pattern for characteristic ions. For this compound, look for the absence of the neutral loss of water from the molecular ion.[8]

-

Data Presentation

| Sialic Acid Isomer | Molecular Weight | Key Fragment Ions (m/z) | Distinguishing Feature |

| 4-O-Acetyl-Neu5Ac | 351.12 | [M-H]⁻ at 350.11 | Absence of [M+H-18]⁺ ion in positive mode MS/MS[8] |